molecular formula C6H5FOS B3189238 1-(5-Fluorothiophen-2-yl)ethanone CAS No. 29669-44-1

1-(5-Fluorothiophen-2-yl)ethanone

Cat. No. B3189238
Key on ui cas rn: 29669-44-1
M. Wt: 144.17 g/mol
InChI Key: OLXPYTRVAAFVHG-UHFFFAOYSA-N
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Patent
US08889856B2

Procedure details

To a stirred solution of 5-fluoro-N-methoxy-N-methylthiophene-2-carboxamide (12.34 g, 65.2 mmol) in tetrahydrofuran (163 mL) at 0° C. under nitrogen is added methyl magnesium bromide (3 M solution in tetrahydrofuran, 32.6 mL, 97.8 mmol) over a period of 25 minutes, while maintaining the internal temperature below 10° C. The cooling bath is removed and the solution is allowed to warm to room temperature over 1 hour. A saturated solution of ammonium chloride (200 mL) is added and the mixture is stirred for 10 minutes. The mixture is diluted with diethyl ether (200 mL) and the phases are separated. The aqueous phase is re-extracted with diethyl ether (2×150 mL) and the combined organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure (keeping the water bath below 25° C.) to give the crude title compound (9.70 g, 103%) as a pale amber liquid. 1H NMR (CDCl3) δ 2.47 (s, 3H), 6.53 (dd, J=1.2, 4.3 Hz, 1H), 7.38 (t, J=4.0 Hz, 1H).
Name
5-fluoro-N-methoxy-N-methylthiophene-2-carboxamide
Quantity
12.34 g
Type
reactant
Reaction Step One
Quantity
32.6 mL
Type
reactant
Reaction Step One
Quantity
163 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[S:6][C:5]([C:7](N(OC)C)=[O:8])=[CH:4][CH:3]=1.[CH3:13][Mg]Br>O1CCCC1>[F:1][C:2]1[S:6][C:5]([C:7](=[O:8])[CH3:13])=[CH:4][CH:3]=1

Inputs

Step One
Name
5-fluoro-N-methoxy-N-methylthiophene-2-carboxamide
Quantity
12.34 g
Type
reactant
Smiles
FC1=CC=C(S1)C(=O)N(C)OC
Name
Quantity
32.6 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
163 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the internal temperature below 10° C
CUSTOM
Type
CUSTOM
Details
The cooling bath is removed
ADDITION
Type
ADDITION
Details
A saturated solution of ammonium chloride (200 mL) is added
ADDITION
Type
ADDITION
Details
The mixture is diluted with diethyl ether (200 mL)
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is re-extracted with diethyl ether (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic extracts are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (
CUSTOM
Type
CUSTOM
Details
the water bath below 25° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=CC=C(S1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 103%
YIELD: CALCULATEDPERCENTYIELD 103.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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